molecular formula C9H11NO4 B017791 D-Dopa CAS No. 5796-17-8

D-Dopa

Katalognummer: B017791
CAS-Nummer: 5796-17-8
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: WTDRDQBEARUVNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es handelt sich um eine nicht-proteinogene Aminosäure und einen Vorläufer verschiedener Neurotransmitter, darunter Dopamin, Noradrenalin und Adrenalin . DL-Dopa wird wegen seiner potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung der Parkinson-Krankheit, intensiv erforscht, da es die Blut-Hirn-Schranke passieren und zu Dopamin umgewandelt werden kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

DL-Dopa kann durch verschiedene chemische Verfahren synthetisiert werden. Ein häufiges Verfahren umfasst die Hydroxylierung von L-Tyrosin unter Verwendung des Enzyms Tyrosinase, wodurch L-Dopa gebildet wird. Das racemische Gemisch, DL-Dopa, kann durch chemische Synthese durch Reaktion von Brenzcatechin mit Alanin erhalten werden .

Industrielle Produktionsmethoden

Die industrielle Produktion von DL-Dopa umfasst in der Regel die Fermentation genetisch modifizierter Mikroorganismen, die Tyrosinase exprimieren. Dieser biotechnologische Ansatz wird aufgrund seines höheren Ertrags und seiner geringeren Umweltbelastung gegenüber der traditionellen chemischen Synthese bevorzugt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

DL-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosinase enzyme, which results in the formation of L-Dopa. The racemic mixture, DL-Dopa, can be obtained by chemical synthesis involving the reaction of catechol with alanine .

Industrial Production Methods

Industrial production of DL-Dopa typically involves the fermentation of genetically modified microorganisms that express tyrosinase. This biotechnological approach is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .

Analyse Chemischer Reaktionen

Conversion to L-DOPA

D-DOPA can be converted to L-DOPA in vivo through sequential oxidation and transamination, which are mediated by D-amino acid oxidase (DAAO) and DOPA transaminase, respectively [3, 18]. D-amino acid oxidase (DAAO) can convert this compound to its L-isomer [1, 3]. The resulting alpha-keto acid is then transaminated to L-DOPA by dopa transaminase .

Oxidation

DL-DOPA can undergo oxidation to form dopaquinone, which further polymerizes to form melanin. Common oxidizing agents for this reaction include potassium permanganate and hydrogen peroxide.

Reduction

The reduction of DL-DOPA can lead to the formation of dopamine. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used for this process.

Substitution

DL-DOPA can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles such as sodium methoxide and potassium tert-butoxide. This results in various substituted phenylalanine derivatives.

Spontaneous Metabolic Reactions

This compound is involved in various spontaneous and enzymatic reactions. In silico analysis has identified potential spontaneous reactions involving this compound, including oxidation and hydration .

Interaction with Tyrosinase

This compound can substitute for L-DOPA as a cofactor of the hydroxylase reaction without significantly competing as an alternative substrate for DOPA oxidation . this compound may act as a cofactor in racemic systems, facilitating the movement of L-DOPA into the enzyme binding site, ultimately resulting in different polymerization effects .

This compound as an Inhibitor of Glutamate Carboxypeptidase II (GCPII)

This compound is a noncompetitive, allosteric inhibitor of GCPII [1, 3]. Mode of inhibition studies revealed this compound to be an allosteric inhibitor of GCPII .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Mechanism of Action

D-Dopa has been identified as a potent allosteric inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme implicated in various neurological disorders, including Alzheimer's disease and prostate cancer. Recent studies have demonstrated that this compound exhibits sub-micromolar potency against GCPII with favorable pharmacokinetic properties, making it a promising candidate for further clinical exploration .

  • Bioavailability : Orally administered this compound shows significant plasma exposure with an absolute oral bioavailability of approximately 47.7%. When co-administered with sodium benzoate, a D-amino acid oxidase inhibitor, plasma and brain exposures were enhanced by over 200%, indicating potential for improved therapeutic efficacy in neurological applications .
  • Mode of Inhibition : this compound acts as a noncompetitive allosteric inhibitor of GCPII, which may offer advantages over traditional competitive inhibitors by providing sustained inhibition without competing directly with the substrate .

Neurological Disorders

This compound's ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological conditions:

  • Parkinson's Disease : While L-Dopa remains the standard treatment for Parkinson's disease, the unique attributes of this compound may provide alternative therapeutic pathways, particularly in patients who experience fluctuations in response to L-Dopa therapy. Research indicates that this compound could potentially enhance dopaminergic signaling through alternative mechanisms .
  • Cognitive Disorders : Given its role in inhibiting GCPII, this compound may also be beneficial in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders. The modulation of glutamate signaling through GCPII inhibition could help in mitigating excitotoxicity often observed in these conditions .

Cancer Treatment

The inhibition of GCPII by this compound also suggests potential applications in oncology:

  • Prostate Cancer : Elevated levels of GCPII have been associated with prostate cancer progression. By inhibiting this enzyme, this compound may contribute to reduced tumor growth and improved patient outcomes .

Case Studies and Clinical Insights

A review of recent clinical studies highlights the ongoing exploration of this compound's applications:

  • Study on Bioavailability : In a preclinical study involving mice, the pharmacokinetics of this compound were assessed when administered alone and in combination with sodium benzoate. Results indicated significant improvements in both plasma and brain concentrations when sodium benzoate was included, suggesting that co-administration strategies could enhance therapeutic effects .
  • Potential for Drug Development : The findings from various studies underscore the need for further investigation into this compound as a therapeutic agent. Its unique inhibitory properties and favorable pharmacokinetics make it a prime candidate for drug development aimed at treating neurological disorders and cancer .

Summary and Future Directions

This compound presents a compelling case for further research into its applications across multiple domains, particularly within neurology and oncology. Its pharmacological profile suggests potential benefits over existing therapies, warranting additional studies to explore its efficacy and safety in human populations.

Table 1: Comparative Analysis of this compound Applications

Application AreaMechanismCurrent Status
Neurological DisordersGCPII inhibitionPreclinical studies ongoing
Parkinson's DiseaseModulation of dopaminergic signalingExploration needed
Prostate CancerTumor growth inhibitionEarly-stage investigations

Biologische Aktivität

D-Dopa, or d-3,4-dihydroxyphenylalanine, is a stereoisomer of L-Dopa and has garnered interest due to its unique biological activities and potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacokinetics and Bioavailability

This compound exhibits promising pharmacokinetic (PK) properties, making it a candidate for therapeutic use. Recent studies have shown that this compound has an absolute oral bioavailability of approximately 47.7% when administered orally . The plasma concentration peaks (C_max) at around 99.0 nmol/mL within 15 minutes after administration of a 50 mg/kg dose, demonstrating rapid absorption .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability47.7%
C_max (Plasma)99.0 nmol/mL at 15 min
AUC (Plasma)185 nmol·h/mL
AUC (Brain)5.48 nmol·h/g
Half-life (t_1/2)0.35 h
Volume of Distribution0.834 L/kg
Clearance28 mL/min/kg

These pharmacokinetic characteristics indicate that this compound can achieve significant plasma levels quickly, although brain exposure remains relatively low compared to plasma levels (AUC brain/plasma ratio of 0.03 ) without co-administration of enhancers like sodium benzoate .

The biological activity of this compound is largely attributed to its conversion to L-Dopa via the enzyme D-amino acid oxidase (DAAO). Studies have demonstrated that this compound is unidirectionally converted to L-Dopa in the presence of DAAO, which facilitates its therapeutic effects in conditions like Parkinson's disease . This conversion involves an initial oxidative deamination to form an α-keto acid, followed by transamination to produce L-Dopa .

Inhibition Studies

Research indicates that co-administration with sodium benzoate, a selective DAAO inhibitor, significantly enhances both plasma and brain exposures of this compound by over 200% , highlighting the potential for combination therapies to improve efficacy . This combination therapy not only increases bioavailability but also demonstrates a noncompetitive allosteric inhibition of glutamate carboxypeptidase II (GCPII), a target implicated in various neurological disorders .

Clinical Implications and Case Studies

This compound's role in treating movement disorders has been explored in several clinical contexts. For instance, in studies involving hemi-parkinsonian models, administration of this compound resulted in contralateral rotations similar to those observed with L-Dopa but with a slower onset and reduced potency . These findings suggest that while this compound may not be as effective as L-Dopa on its own, it could serve as an adjunct therapy or a precursor that enhances the effects of L-Dopa.

Case Study: Dopa-Responsive Dystonia

In patients with dopa-responsive dystonia (DRD), where L-Dopa treatment is standard, the addition of this compound has shown varying degrees of improvement in motor functions. For example:

  • Patient 1 : Experienced significant motor disabilities despite L-Dopa treatment; however, the addition of oral BH4 provided additional benefits.
  • Patient 2 : Had mild developmental delays but improved motor functions with lower doses of L-Dopa combined with dietary modifications including this compound supplementation .

Eigenschaften

IUPAC Name

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDRDQBEARUVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020549
Record name dl-Dopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name DL-Dihydroxyphenylalanine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13956
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.6 mg/mL
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63-84-3, 5796-17-8
Record name DL-DOPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxyphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Dopa
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-DOPA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Dopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dihydroxyphenyl)-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

270 °C
Record name DL-Dopa
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000609
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Dopa
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
D-Dopa
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
D-Dopa
Reactant of Route 4
D-Dopa
Reactant of Route 5
D-Dopa
Reactant of Route 6
Reactant of Route 6
D-Dopa

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.